![molecular formula C19H22Cl2N2O3S B4934544 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4934544.png)
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-benzyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1,N1-diethylglycinamide often involves multi-step processes, including the use of sulfonyl chlorides and benzyl carboxamides. For instance, chlorosulfonation of N-benzyl carboxamides has been used to produce corresponding p-sulfonyl chlorides, which can be further reacted with nucleophiles to yield derivatives with varied functional groups (Cremlyn et al., 1989). This method demonstrates the versatility in synthesizing compounds with complex structures through selective chlorosulfonation and subsequent reactions.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamide, reveals extensive intra- and intermolecular hydrogen bonds stabilizing their structures. These compounds form chains of molecules through hydrogen bonds involving the sulfonamide groups, indicating a potential for forming stable crystalline structures (Siddiqui et al., 2008).
Chemical Reactions and Properties
The reactivity of compounds containing sulfonyl groups with various reagents under different conditions highlights their chemical versatility. For example, N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) has been utilized for tetrahydropyranylation of alcohols and phenols, showcasing the compound's role as a catalyst in protecting group chemistry (Khazaei et al., 2007).
Physical Properties Analysis
The physical properties of compounds can be inferred from their molecular structures and synthesis methods. The crystalline structure analysis of related compounds provides insight into their stability and potential for forming well-defined crystalline materials suitable for various applications, including catalysis and material science.
Chemical Properties Analysis
The chemical properties of N2-benzyl-N2-[(2,5-dichlorophenyl)sulfonyl]-N1,N1-diethylglycinamide and related compounds are influenced by their functional groups. Sulfonyl chlorides, for instance, are pivotal in synthesizing sulfonamide derivatives, demonstrating their role in forming bonds with nucleophiles and contributing to the compound's reactivity and potential applications in organic synthesis (Percec et al., 2001).
properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-22(4-2)19(24)14-23(13-15-8-6-5-7-9-15)27(25,26)18-12-16(20)10-11-17(18)21/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOBQDNNWSVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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